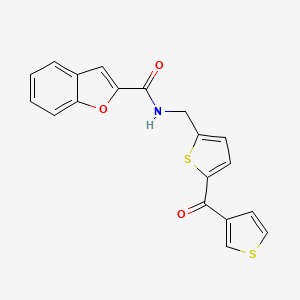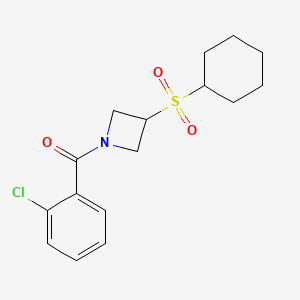
(2-Chlorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Process Development in Synthesis
(2-Chlorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone and its derivatives have applications in the synthesis of complex organic compounds. For example, Kopach et al. (2010) described the development of a process for synthesizing (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, which is an intermediate in the manufacture of NK1-II inhibitor LY686017. This process achieved over 75% yield and 95% purity, and included a telescoped ortho lithation/condensation/oxidation process scaled to the clinical pilot plant level (Kopach et al., 2010).
Catalytic Asymmetric Addition
Enantiopure derivatives of azetidin-1-yl)methanone have been evaluated for their use in catalytic asymmetric addition to aldehydes. Wang et al. (2008) developed an enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine, which demonstrated high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Synthesis of Novel Compounds
The azetidin-1-yl)methanone framework has been utilized in the synthesis of various novel compounds. For instance, Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and explored its reactivity towards sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998). Wang et al. (2015) reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, showing potential herbicidal and insecticidal activities (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Compounds synthesized from azetidin-1-yl)methanone have been evaluated for their antimicrobial and antifungal activities. Shah et al. (2014) synthesized azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives and tested their antibacterial and antifungal activities (Shah et al., 2014).
properties
IUPAC Name |
(2-chlorophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c17-15-9-5-4-8-14(15)16(19)18-10-13(11-18)22(20,21)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVEVYXLCJKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)
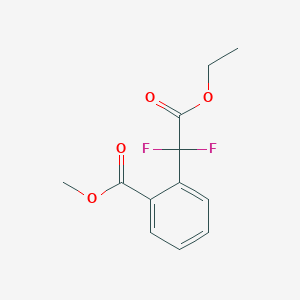
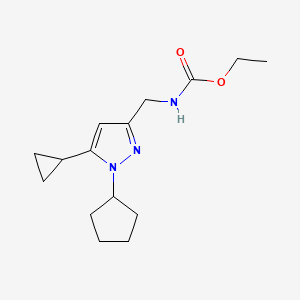

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
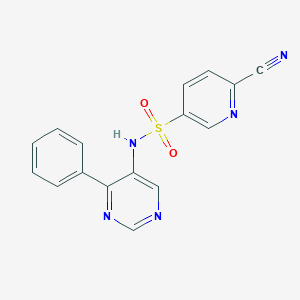

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)
